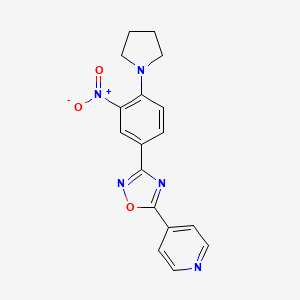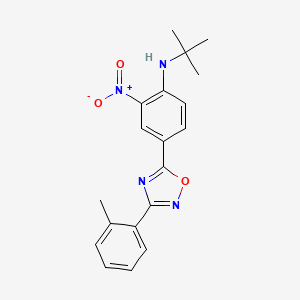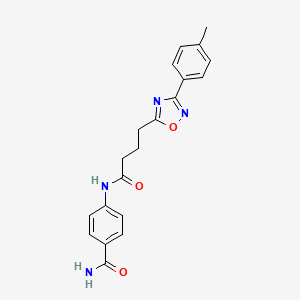![molecular formula C24H24N2O4 B7709339 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)
3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide, also known as DMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide is not yet fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the Nrf2 pathway. This compound has also been shown to activate the antioxidant response element (ARE), leading to the upregulation of various antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. This compound has also been shown to enhance the production of various neurotrophic factors, leading to the promotion of neuronal survival and regeneration. Additionally, this compound has been shown to modulate the gut microbiota, leading to the improvement of various gastrointestinal disorders.
実験室実験の利点と制限
3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide possesses several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, this compound also possesses several limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments involving this compound.
将来の方向性
3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide is a promising compound with significant potential for various applications. Future research should focus on further elucidating the mechanism of action of this compound, as well as exploring its potential applications in various fields, including neurodegenerative diseases, autoimmune diseases, and cancer. Additionally, the development of novel this compound derivatives with improved solubility and reduced toxicity should be explored.
合成法
3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide can be synthesized through a simple reaction between 3,4-dimethoxybenzohydrazide and 3-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The synthesis method of this compound is relatively straightforward, making it a popular choice for scientific research.
科学的研究の応用
3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. In material science, this compound has been used as a precursor for the synthesis of various metal-organic frameworks and functional materials. In environmental science, this compound has been used as a solvent for the extraction of heavy metals from contaminated soil and water.
特性
IUPAC Name |
3,4-dimethoxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-4-6-19(7-5-17)16-30-21-11-8-18(9-12-21)15-25-26-24(27)20-10-13-22(28-2)23(14-20)29-3/h4-15H,16H2,1-3H3,(H,26,27)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECQTJIJCFJVPX-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)


![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)


![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)





